Amarogentin

Catalog No.
S518314
CAS No.
21018-84-8
M.F
C29H30O13
M. Wt
586.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amarogentin

CAS Number

21018-84-8

Product Name

Amarogentin

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate

Molecular Formula

C29H30O13

Molecular Weight

586.5 g/mol

InChI

InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1

InChI Key

DBOVHQOUSDWAPQ-WTONXPSSSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Amarogentin

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O

The exact mass of the compound Amarogentin is 602.1636 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Iridoids - Supplementary Records. It belongs to the ontological category of secoiridoid glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amarogentin is a secoiridoid glycoside primarily isolated from plants of the Gentianaceae family, such as *Swertia chirata*. It is recognized as one of the most bitter natural compounds known and is a key active component responsible for the traditional use of these plants as digestive aids. Structurally related to other co-occurring secoiridoids like swertiamarin and gentiopicroside, Amarogentin is distinguished by its significantly higher potency in several critical biological activities, making it a crucial tool for research in oncology, infectious disease, and sensory science where high, specific bioactivity is required.

Substituting pure Amarogentin with its common co-isolate, swertiamarin, or with crude *Swertia* extracts is inadvisable for quantitative research due to significant differences in biological potency and composition. For instance, Amarogentin is a potent inhibitor of Leishmania DNA topoisomerase I, while related compounds like sweroside show no activity. Crude plant extracts introduce profound variability, containing fluctuating levels of less active or inactive secoiridoids, which can lead to poor reproducibility and underestimation of therapeutic potential. While swertiamarin can be present in high quantities (e.g., up to 5.8% in some species), Amarogentin is often found at lower concentrations (e.g., 0.62% in flowers), meaning its specific high-potency effects are diluted in extracts. Therefore, procuring purified Amarogentin is essential for applications demanding consistent, high-level bioactivity and reproducible results.

Potent Inhibition of Leishmania Topoisomerase I, Unlike Related Secoiridoids

In an in-vitro assay, Amarogentin was identified as a potent inhibitor of DNA topoisomerase I from *Leishmania donovani*, a key enzyme for parasite replication. In direct comparative testing, other secoiridoid glycosides isolated from the same source, amaroswerin and sweroside, showed no inhibitory activity against the enzyme. The established topoisomerase I inhibitor camptothecin typically exhibits an IC50 of 0.68 µM in cell-free assays.

Evidence DimensionInhibition of Leishmania donovani Topoisomerase I
Target Compound DataPotent Inhibitor
Comparator Or BaselineAmaroswerin: No inhibition; Sweroside: No inhibition
Quantified DifferenceQualitative difference (Active vs. Inactive)
ConditionsIn-vitro enzyme activity assay with purified L. donovani topoisomerase I.

This selectivity makes Amarogentin a specific tool for studying Leishmania topoisomerase I, as common substitutes like sweroside are completely inactive against this validated drug target.

Superior Antileishmanial Potency in a Hamster Model of Visceral Leishmaniasis

In a hamster model of visceral leishmaniasis, Amarogentin demonstrated significant therapeutic efficacy, reducing spleen parasite burden. When formulated in niosomes, Amarogentin achieved an 89.6% reduction in parasite load at a dose of 1.5 mg/kg body weight administered for 5 days. This highlights its potential as a potent antileishmanial agent, with formulation significantly enhancing its in-vivo activity. Standard treatments like miltefosine have shown curative rates of ~91% in human clinical trials, providing a benchmark for high efficacy.

Evidence DimensionReduction of Spleen Parasite Burden (%)
Target Compound Data89.6% (Niosomal formulation, 1.5 mg/kg)
Comparator Or BaselineFree Amarogentin: Lower efficacy (data not quantified in abstract); Miltefosine (clinical benchmark): ~91% cure rate
Quantified DifferenceApproaches clinical benchmark efficacy when properly formulated.
ConditionsIn-vivo hamster model of Leishmania donovani infection.

For in-vivo studies, Amarogentin provides a verifiable high level of anti-parasitic activity that justifies its use over crude extracts or uncharacterized materials which lack predictable efficacy.

Extreme Bitterness Potency for Gustatory Research and Aversive Agent Formulation

Amarogentin is one of the most bitter substances known, with a human bitter recognition threshold reported as low as 0.000029 mM (29 nanomolar). This is substantially more potent than other common bitter compounds. For comparison, quinine, a standard for bitterness, has a recognition threshold of approximately 0.008 mM, and caffeine's threshold is around 0.15 mM. Amarogentin is a known agonist for multiple human bitter taste receptors (TAS2Rs), including hTAS2R50.

Evidence DimensionHuman Bitter Recognition Threshold (mM)
Target Compound Data0.000029 mM
Comparator Or BaselineQuinine: ~0.008 mM; Caffeine: ~0.15 mM
Quantified DifferenceOver 275-fold more potent than quinine and over 5,000-fold more potent than caffeine.
ConditionsHuman sensory panel data.

This extreme potency makes Amarogentin the compound of choice for research on bitter taste receptors or for industrial applications requiring a powerful aversive agent at exceptionally low, cost-effective concentrations.

Variable and Low Abundance in Source Material Justifies Procurement of Purified Compound

The concentration of Amarogentin in its primary source, *Swertia chirata*, is significantly lower and more variable than that of other secoiridoids like swertiamarin. HPLC analysis of different plant parts shows Amarogentin content is highest in flowers (0.617% by dry weight) and leaves (0.447%), which is often lower than swertiamarin content in the same plant. For example, one study found swertiamarin levels in *S. chirata* to be 0.76%, while another study on a different species, *S. bimaculata*, reported swertiamarin levels as high as 5.80%. This disparity and variability in natural abundance makes reliance on crude extracts unfeasible for applications that depend on Amarogentin's specific high-potency bioactivities.

Evidence DimensionConcentration in Source Plant (% dry weight)
Target Compound Data0.37% - 0.62% (in roots and flowers of S. chirayita)
Comparator Or BaselineSwertiamarin: 0.76% (in S. chirata) to 5.80% (in S. bimaculata leaves)
Quantified DifferenceAmarogentin is often present at significantly lower concentrations than swertiamarin, with high inter-species and inter-part variability.
ConditionsHPLC and HPTLC analysis of dried plant material from various Swertia species.

The low and variable yield from raw plant material means that isolating pure Amarogentin is a non-trivial process; procuring a high-purity standard is the only way to ensure dose-consistency and experimental reproducibility.

Screening for Novel Antiparasitic Agents Targeting Topoisomerase I

Use as a positive control or benchmark inhibitor in high-throughput screens to identify new compounds targeting *Leishmania* DNA topoisomerase I. Its specific activity, contrasted with the inactivity of close analogs like sweroside, makes it ideal for validating assay specificity.

Probing Gustatory System and Bitter Taste Receptor Function

As an ultra-potent agonist for bitter taste receptors (TAS2Rs), Amarogentin is a superior choice for cellular and physiological studies of taste signaling. Its nanomolar-range activity allows for precise receptor activation studies at concentrations far below those required for compounds like quinine or caffeine.

In-vivo Efficacy Studies for Antileishmanial Drug Development

Serves as a reference compound in animal models of visceral leishmaniasis. Its proven in-vivo efficacy provides a strong basis for comparative studies of new drug candidates or novel delivery formulations aimed at treating this neglected tropical disease.

Development of High-Potency Aversive Agents and Denaturants

In industrial formulation, Amarogentin's extreme bitterness makes it a candidate for use as a safety aversive agent in toxic household products or as a denaturant for industrial alcohols, where effectiveness at parts-per-billion concentrations is a significant handling and cost advantage.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

586.16864101 Da

Monoisotopic Mass

586.16864101 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5L82GT5I0W

Wikipedia

Amarogentin

Dates

Last modified: 08-15-2023
1: Wölfle U, Haarhaus B, Schempp CM. Amarogentin Displays Immunomodulatory Effects in Human Mast Cells and Keratinocytes. Mediators Inflamm. 2015;2015:630128. doi: 10.1155/2015/630128. Epub 2015 Oct 27. PubMed PMID: 26600671; PubMed Central PMCID: PMC4639662.
2: Yen TL, Lu WJ, Lien LM, Thomas PA, Lee TY, Chiu HC, Sheu JR, Lin KH. Amarogentin, a secoiridoid glycoside, abrogates platelet activation through PLC γ 2-PKC and MAPK pathways. Biomed Res Int. 2014;2014:728019. doi: 10.1155/2014/728019. Epub 2014 Apr 29. PubMed PMID: 24868545; PubMed Central PMCID: PMC4020542.
3: Shukla S, Bafna K, Sundar D, Thorat SS. The bitter barricading of prostaglandin biosynthesis pathway: understanding the molecular mechanism of selective cyclooxygenase-2 inhibition by amarogentin, a secoiridoid glycoside from Swertia chirayita. PLoS One. 2014 Mar 6;9(6):e90637. doi: 10.1371/journal.pone.0090637. eCollection 2014. PubMed PMID: 24603686; PubMed Central PMCID: PMC3946170.
4: Sur S, Pal D, Banerjee K, Mandal S, Das A, Roy A, Panda CK. Amarogentin regulates self renewal pathways to restrict liver carcinogenesis in experimental mouse model. Mol Carcinog. 2016 Jul;55(7):1138-49. doi: 10.1002/mc.22356. Epub 2015 Jul 8. PubMed PMID: 26154024.
5: Niu HS, Chao PC, Ku PM, Niu CS, Lee KS, Cheng JT. Amarogentin ameliorates diabetic disorders in animal models. Naunyn Schmiedebergs Arch Pharmacol. 2016 Nov;389(11):1215-1223. Epub 2016 Aug 3. PubMed PMID: 27485449.
6: Pal D, Sur S, Mandal S, Das A, Roy A, Das S, Panda CK. Prevention of liver carcinogenesis by amarogentin through modulation of G1/S cell cycle check point and induction of apoptosis. Carcinogenesis. 2012 Dec;33(12):2424-31. doi: 10.1093/carcin/bgs276. Epub 2012 Sep 4. PubMed PMID: 22948180.
7: Zhao JG, Zhang L, Xiang XJ, Yu F, Ye WL, Wu DP, Wang JF, Xiong JP. Amarogentin secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway. J BUON. 2016 May-Jun;21(3):609-17. Erratum in: J BUON. 2016 Sept-Oct;21(5):1332. PubMed PMID: 27569081.
8: Zhao JG, Zhang L, Xiang XJ, Yu F, Yu F, Ye WL, Wu DP, Wang JF, Xiong JP. Erratum: Amarogentin secoiridoid inhibits in vivo cancer cell growth in xenograft mice model and induces apoptosis in human gastric cancer cells (SNU-16) through G2/M cell cycle arrest and PI3K/Akt signalling pathway. J BUON. 2016 Sept-Oct;21(5):1332. PubMed PMID: 27837645.
9: Medda S, Mukhopadhyay S, Basu MK. Evaluation of the in-vivo activity and toxicity of amarogentin, an antileishmanial agent, in both liposomal and niosomal forms. J Antimicrob Chemother. 1999 Dec;44(6):791-4. PubMed PMID: 10590280.
10: Keil M, Härtle B, Guillaume A, Psiorz M. Production of amarogentin in root cultures of Swertia chirata. Planta Med. 2000 Jun;66(5):452-7. PubMed PMID: 10909267.
11: Wölfle U, Elsholz FA, Kersten A, Haarhaus B, Müller WE, Schempp CM. Expression and functional activity of the bitter taste receptors TAS2R1 and TAS2R38 in human keratinocytes. Skin Pharmacol Physiol. 2015;28(3):137-46. doi: 10.1159/000367631. Epub 2015 Jan 7. PubMed PMID: 25573083.
12: Citová I, Ganzera M, Stuppner H, Solich P. Determination of gentisin, isogentisin, and amarogentin in Gentiana lutea L. by capillary electrophoresis. J Sep Sci. 2008 Jan;31(1):195-200. PubMed PMID: 18064621.
13: Padhan JK, Kumar V, Sood H, Singh TR, Chauhan RS. Contents of therapeutic metabolites in Swertia chirayita correlate with the expression profiles of multiple genes in corresponding biosynthesis pathways. Phytochemistry. 2015 Aug;116:38-47. doi: 10.1016/j.phytochem.2015.05.007. Epub 2015 May 28. PubMed PMID: 26028519.
14: Ray S, Majumder HK, Chakravarty AK, Mukhopadhyay S, Gil RR, Cordell GA. Amarogentin, a naturally occurring secoiridoid glycoside and a newly recognized inhibitor of topoisomerase I from Leishmania donovani. J Nat Prod. 1996 Jan;59(1):27-9. PubMed PMID: 8984149.
15: Saha P, Mandal S, Das A, Das S. Amarogentin can reduce hyperproliferation by downregulation of Cox-II and upregulation of apoptosis in mouse skin carcinogenesis model. Cancer Lett. 2006 Dec 8;244(2):252-9. Epub 2006 Mar 6. PubMed PMID: 16517061.

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